molecular formula C19H18BrN3O3 B11998480 N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide CAS No. 767335-57-9

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide

Cat. No.: B11998480
CAS No.: 767335-57-9
M. Wt: 416.3 g/mol
InChI Key: ZTDGRWMIWURDJT-WSDLNYQXSA-N
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Description

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide is a chemical compound with the following properties:

    Linear Formula: CHClNO

    CAS Number: 880071-10-3

    Molecular Weight: 392.245 g/mol

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the condensation of an aldehyde (allyloxybenzaldehyde) with a hydrazine derivative (2,5-dichlorophenylhydrazine) under appropriate conditions. The reaction proceeds through the formation of a Schiff base. Here’s a simplified representation of the synthetic route:

Allyloxybenzaldehyde+2,5-DichlorophenylhydrazineN-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide\text{Allyloxybenzaldehyde} + \text{2,5-Dichlorophenylhydrazine} \rightarrow \text{this compound} Allyloxybenzaldehyde+2,5-Dichlorophenylhydrazine→this compound

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur at various positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine).

Major Products:: The specific products formed during these reactions would depend on reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a versatile building block for the synthesis of other compounds.

    Biology: Potential use in drug discovery and bioconjugation.

    Medicine: Investigated for its pharmacological properties.

    Industry: Limited applications due to its rarity.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique structure sets it apart. Similar compounds include:

    2-(((2-(2-(Allyloxy)-5-Br-benzylidene)hydrazino)(oxo)ac)amino)-N…: (CAS Number: 880062-98-6)

    N’-benzylidene-2-hydroxymethylbenzohydrazides:

Remember that this compound’s rarity contributes to the limited information available

Properties

CAS No.

767335-57-9

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

3-bromo-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H18BrN3O3/c1-2-10-26-17-9-4-3-6-15(17)12-22-23-18(24)13-21-19(25)14-7-5-8-16(20)11-14/h2-9,11-12H,1,10,13H2,(H,21,25)(H,23,24)/b22-12+

InChI Key

ZTDGRWMIWURDJT-WSDLNYQXSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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